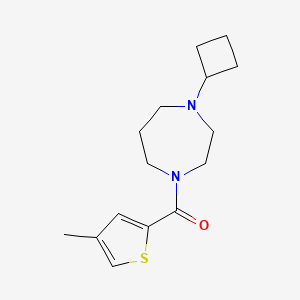

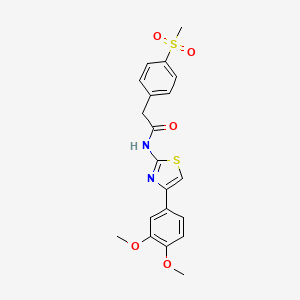

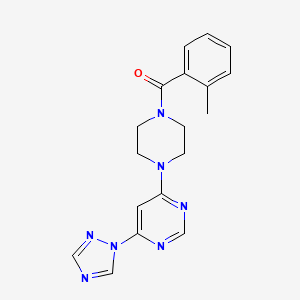

![molecular formula C13H18N2O4 B2363853 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate CAS No. 2369666-35-1](/img/structure/B2363853.png)

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate” is a chemical compound with the CAS Number: 2375260-73-2 . It has a molecular weight of 280.32 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is “methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate” and its InChI Code is "1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)9-6-7-11(15)10(8-9)12(17)19-5/h6-8H,15H2,1-5H3" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 280.32 .科学的研究の応用

Antibiotic Synthesis

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate: is a key intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . This compound has shown strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is widely used in peptide chemistry to protect amino acids during synthesis. The Boc group in Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate can be used to protect the amino group, preventing unwanted reactions during the synthesis of peptides and proteins .

Organic Synthesis

In organic synthesis, the Boc-protected amino group of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate allows for selective reactions to occur. This is crucial when synthesizing complex molecules where specific functional groups need to remain inert .

Medicinal Chemistry

The compound serves as a building block in medicinal chemistry, particularly in the design and synthesis of novel drug candidates. Its protected amino group can be strategically deprotected at a later stage in the synthesis to introduce additional functionality or to form amide bonds .

Material Science

In material science, Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate could be used to modify the surface properties of materials. For example, it can be grafted onto polymers to enhance their interaction with biological molecules .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or to develop new analytical methods, particularly those involving mass spectrometry or chromatography .

Chemical Education

Due to its relevance in various fields of chemistry, Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate can be used as an educational tool to teach advanced organic synthesis techniques, protection strategies, and drug development processes .

Research and Development

In R&D, this compound is utilized in the development of new synthetic methodologies. Researchers can explore novel pathways for its synthesis or its incorporation into more complex molecules, which can lead to advancements in chemical synthesis .

Safety and Hazards

作用機序

Mode of Action

It is known that the compound contains an amino group, which can participate in various biochemical reactions, such as nucleophilic substitution .

Result of Action

The molecular and cellular effects of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate . .

特性

IUPAC Name |

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSHNVWLBXWOLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

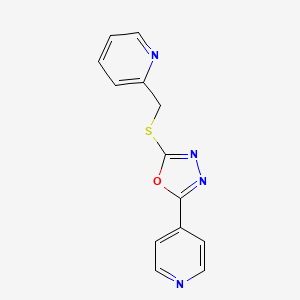

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)

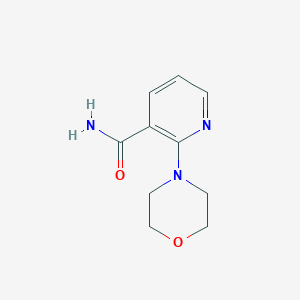

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)

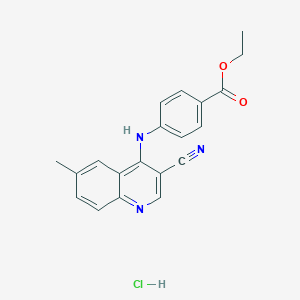

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)